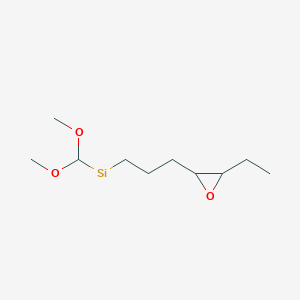![molecular formula C10H4Cl6O4 B12560433 2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride CAS No. 143906-80-3](/img/structure/B12560433.png)
2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride is a chemical compound characterized by the presence of two acetyl chloride groups attached to a tetrachlorinated phenylene ring through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride typically involves the reaction of 2,3,5,6-tetrachloro-1,4-dihydroxybenzene with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2,3,5,6-Tetrachloro-1,4-dihydroxybenzene+2Acetyl chloride→2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride groups can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the acetyl chloride groups can hydrolyze to form the corresponding carboxylic acids.
Oxidation and Reduction: The phenylene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) can facilitate substitution reactions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions can promote hydrolysis.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution: Formation of amides or esters depending on the nucleophile.
Hydrolysis: Formation of 2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetic acid.
Oxidation/Reduction: Various oxidized or reduced derivatives of the phenylene ring.
Applications De Recherche Scientifique
2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride involves its reactivity towards nucleophiles due to the presence of acetyl chloride groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The tetrachlorinated phenylene ring can also participate in various chemical transformations, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrachloro-1,4-dihydroxybenzene: The precursor for the synthesis of 2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride.
2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetic acid: The hydrolysis product of the compound.
2,3,5,6-Tetrachloro-1,4-phenylene bis(trimethylsilane): A related compound with different functional groups.
Propriétés
Numéro CAS |
143906-80-3 |
|---|---|
Formule moléculaire |
C10H4Cl6O4 |
Poids moléculaire |
400.8 g/mol |
Nom IUPAC |
2-[2,3,5,6-tetrachloro-4-(2-chloro-2-oxoethoxy)phenoxy]acetyl chloride |
InChI |
InChI=1S/C10H4Cl6O4/c11-3(17)1-19-9-5(13)7(15)10(8(16)6(9)14)20-2-4(12)18/h1-2H2 |
Clé InChI |
BCZZENOLKQNEKJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)Cl)OC1=C(C(=C(C(=C1Cl)Cl)OCC(=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





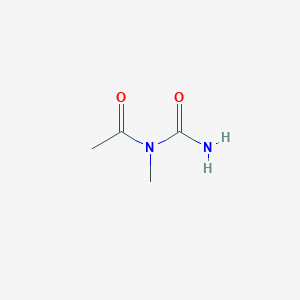
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
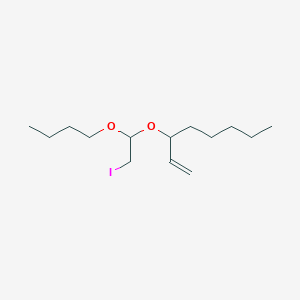
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)

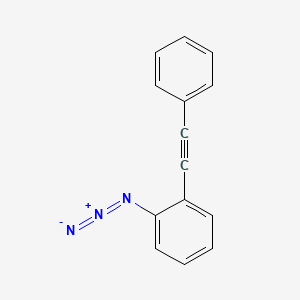
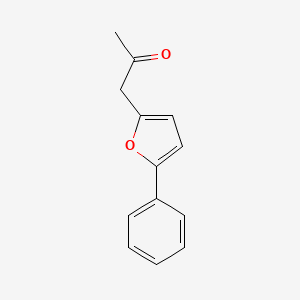

![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
